

Application Note: Chiral Azepane Scaffolds in HCV NS5B Inhibitors

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Compound of Interest

Compound Name: *(S)-Methyl azepane-2-carboxylate hydrochloride*

Cat. No.: B8064113

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Executive Summary & Strategic Rationale

The Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) remains a cornerstone target for Direct-Acting Antivirals (DAAs).[1] While nucleoside inhibitors (NIs) like Sofosbuvir target the active site, Non-Nucleoside Inhibitors (NNIs) offer a complementary mechanism by binding to allosteric pockets (Thumb I/II, Palm I/II), inducing conformational rigidity that prevents RNA elongation.

This guide focuses on the chiral azepane (homoproline) scaffold—a seven-membered nitrogen heterocycle. Unlike their five-membered (pyrrolidine) and six-membered (piperidine) analogs, azepane scaffolds provide unique conformational flexibility combined with the ability to project substituents into deep hydrophobic pockets. This architecture is exemplified in the indolo[2,1-a][2]benzazepine class of inhibitors (e.g., Beclabuvir), where the seven-membered ring is critical for locking the NS5B Thumb I domain in an inactive state.

Structural Basis: Why Azepanes?

Conformational Kinesis

The azepane ring exists in a dynamic equilibrium between chair, twist-chair, and boat conformations. In drug design, this allows the scaffold to:

- Induce Fit: Adapt to the transient "open" conformations of allosteric sites (specifically Thumb Pocket I).

- **Project Substituents:** The C4 and C5 positions of the azepane ring allow for vectors that are geometrically inaccessible to proline or piperidine scaffolds, enabling interactions with distal residues like Leu419 and Met423.

Case Study: The Beclabuvir (BMS-791325) Paradigm

Beclabuvir represents the pinnacle of azepane-based NS5B inhibition. Its core is a cyclopropyl-fused indolobenzazepine.

- **The Scaffold:** The tetrahydrobenzazepine moiety acts as a rigid yet adaptable core.
- **Chirality:** The specific (1aR, 12bS) stereochemistry is essential. The chiral centers govern the "pucker" of the seven-membered ring, ensuring the fused cyclopropyl group orients correctly to disrupt the fingertips region of the polymerase.

Protocol A: Enantioselective Synthesis of Chiral Azepane Scaffolds

Objective: Synthesize a functionalized chiral azepane core from the chiral pool (L-Proline) via Ring Expansion. This method avoids expensive chiral resolution steps.

Reagents & Equipment

- **Starting Material:** N-Boc-L-Proline (CAS: 15761-39-4).
- **Reagents:** Isobutyl chloroformate, Diazomethane (generated in situ), Silver benzoate (catalyst), Methanol.
- **Equipment:** Anhydrous reaction flask (Argon atmosphere), Rotary evaporator, Flash chromatography columns.

Workflow Diagram (DOT)



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Caption: Figure 1: Arndt-Eistert ring expansion strategy converting L-Proline to chiral Azepane (Homoproline) derivatives.

Step-by-Step Methodology

- **Activation:** Dissolve N-Boc-L-Proline (10 mmol) in dry THF. Cool to -15°C . Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq) to form the mixed anhydride. Stir for 30 min.
- **Diazotization:** Filter the salt precipitate. Add the filtrate slowly to a solution of diazomethane in diethyl ether at 0°C . Caution: Diazomethane is explosive; use blast shield and specialized glassware. Stir for 2 hours to form the

-diazo ketone.
- **Wolff Rearrangement (Ring Expansion):** Dissolve the diazo ketone in Methanol. Add catalytic Silver Benzoate (0.1 eq). Sonicate or reflux. The silver catalyst promotes the Wolff rearrangement, generating a ketene intermediate which is trapped by methanol.
 - **Mechanistic Note:** The carbon skeleton rearranges, inserting a methylene group. The 5-membered pyrrolidine expands to a 6-membered piperidine (homoproline). Correction: To reach the 7-membered azepane, this homologation sequence is often repeated, or a specific Schmidt reaction or Beckmann rearrangement on a cyclohexanone precursor is used.
 - **Alternative High-Yield Route: Ring-Closing Metathesis (RCM).**
 1. Allylate N-Boc-allylglycine.

2. Perform RCM using Grubbs II catalyst to close the 7-membered ring.

3. Hydrogenate the alkene to yield the saturated azepane.

Protocol B: HCV NS5B Polymerase Inhibition Assay

Objective: Quantify the IC₅₀ of azepane derivatives against recombinant NS5B RdRp using a fluorescence-based de novo RNA synthesis assay.

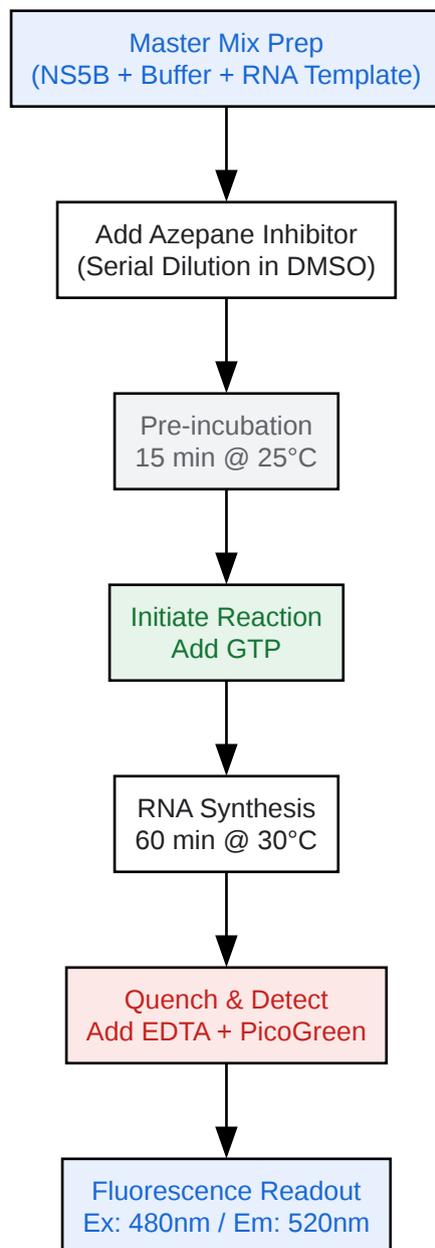
Assay Logic & Validation

This assay measures the synthesis of double-stranded RNA (dsRNA) from a single-stranded template. We use a fluorescent intercalating dye (e.g., PicoGreen) that specifically binds dsRNA, avoiding radioactive hazards.

Reagents

- Enzyme: Recombinant HCV NS5B (Genotype 1b, C-terminal 21-aa deletion for solubility).
- Template: Poly(C) RNA or HCV 3'-UTR RNA.
- Substrate: GTP (0.5 mM final).
- Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 25 mM KCl.
- Detection: PicoGreen dsRNA reagent.

Workflow Diagram (DOT)



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Caption: Figure 2: Fluorescence-based NS5B RdRp inhibition assay workflow.

Experimental Procedure

- Plate Setup: Use 96-well black, flat-bottom plates.
- Inhibitor Addition: Add 2

L of test compound (azepane derivative) in 100% DMSO. Include DMSO-only controls (0% inhibition) and EDTA controls (100% inhibition).

- Enzyme Mix: Add 48

L of Enzyme/Template mix (20 nM NS5B, 20 g/mL Poly(C)).

- Pre-incubation: Incubate for 15 minutes at room temperature. Why? Allows NNIs to bind the allosteric pocket and lock the enzyme conformation before catalysis begins.

- Initiation: Add 50

L of Substrate Mix (1 mM GTP in assay buffer). Final reaction volume = 100

L.

- Reaction: Incubate at 30°C for 60 minutes.

- Termination: Add 100

L of Stop Solution (10 mM EDTA + 1:200 diluted PicoGreen).

- Readout: Measure fluorescence (Ex 480 nm / Em 520 nm).

- Calculation: Calculate % Inhibition =

.

SAR Analysis: Azepane vs. Pyrrolidine

The table below summarizes the Structure-Activity Relationship (SAR) data comparing ring sizes in Indolobenzazepine analogs (Thumb I inhibitors).

Feature	Pyrrolidine (5-ring)	Piperidine (6-ring)	Azepane (7-ring)
Conformational Freedom	Rigid (Envelope)	Moderate (Chair)	High (Twist-Chair)
Binding Affinity (Kd)	High nM	Mid nM	Low nM
Solubility	Moderate	Moderate	Improved
Metabolic Stability	High	High	Moderate (Oxidation prone)
Mechanism	Active Site / Palm	Palm / Thumb	Thumb Pocket I (Allosteric)

Key Insight: The 7-membered ring in compounds like Beclabuvir allows the fused indole system to adopt a "butterfly" shape that perfectly complements the hydrophobic cleft of Thumb Pocket I, a fit that the flatter 5- and 6-membered rings cannot achieve.

References

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